17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate
CAS No.: 51192-49-5
Cat. No.: VC16991617
Molecular Formula: C26H34O6
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51192-49-5 |
|---|---|
| Molecular Formula | C26H34O6 |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C26H34O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-18,21,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,21+,24-,25-,26-/m0/s1 |
| Standard InChI Key | FGBTZHGXCKUNFT-MOAAPXTLSA-N |
| Isomeric SMILES | C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C |
| Canonical SMILES | CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 21-(2,2-dimethyl-1-oxopropoxy)-17-hydroxypregna-1,4-diene-3,11,20-trione, reflecting its intricate steroidal backbone and esterification at C21 . The molecular formula indicates the presence of 26 carbon atoms, 34 hydrogens, and 6 oxygen atoms, with the pivalate group () contributing to its molecular complexity .
Stereochemistry and Functional Groups
The compound’s steroidal framework includes:
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A 1,4-diene system in ring A, which enhances electrophilicity and receptor binding affinity.
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Three ketone groups at positions 3, 11, and 20, critical for glucocorticoid receptor interactions.
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A hydroxyl group at C17 and a pivaloyl ester at C21, which influence solubility and metabolic stability .
The stereochemistry is defined by the absolute configuration at chiral centers, including , as inferred from related steroids .
Synonyms and Registry Identifiers
This compound is known by multiple synonyms, including Prednisone pivalate and 21-(2,2-Dimethyl-1-oxopropoxy)-17-hydroxypregna-1,4-diene-3,11,20-trione . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 51192-49-5 | |
| EC Number | 285-701-1 | |
| DSSTox Substance ID | DTXSID40234261 | |
| PubChem CID | 56842764 (related compound) |
Synthesis and Production
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is likely synthesized through esterification of prednisone with pivaloyl chloride. This involves:
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Selective protection of the C21 hydroxyl group.
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Coupling with pivalic acid derivatives under acidic or basic conditions.
Key Reaction Steps
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Esterification: The C21 hydroxyl group reacts with pivaloyl chloride, forming the ester bond.
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Steroid Backbone Modification: Introduction of the 1,4-diene system via dehydrogenation of ring A.
Physicochemical Properties
Solubility and Stability
The pivalate ester enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Predicted properties include:
| Property | Value | Method |
|---|---|---|
| LogP (octanol-water) | ~2.8 (estimated) | Computational |
| Melting Point | Not reported | - |
| Stability | Sensitive to hydrolysis |
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1700 cm (C=O stretching), ~1650 cm (diene C=C).
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NMR: NMR would show signals for methyl groups (pivalate) and olefinic protons (1,4-diene) .
Pharmacological Profile
Mechanism of Action
As a glucocorticoid analog, the compound likely binds to intracellular receptors, modulating gene expression to suppress inflammation and immune responses. The 1,4-diene system may enhance receptor affinity compared to saturated analogs.
Predicted Pharmacokinetics
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Absorption: Improved via lipophilic pivalate group.
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Metabolism: Ester hydrolysis in vivo releases prednisone, which is further metabolized to prednisolone.
Comparative Analysis with Related Compounds
| Compound | Modification | Bioactivity |
|---|---|---|
| Prednisone | None | Anti-inflammatory |
| 21-Pivalate derivative | Enhanced lipophilicity | Prolonged half-life |
| 21-Succinate derivative | Increased solubility | Rapid clearance |
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